molecular formula C6H11NO2 B1678964 Nitrocyclohexane CAS No. 1122-60-7

Nitrocyclohexane

Cat. No. B1678964
CAS RN: 1122-60-7
M. Wt: 129.16 g/mol
InChI Key: NJNQUTDUIPVROZ-UHFFFAOYSA-N
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Description

Nitrocyclohexane is an organic compound with the molecular formula C6H11NO2 . It is a colorless liquid, but degraded samples appear pale yellow .


Synthesis Analysis

Nitrocyclohexane is prepared by the reaction of nitrogen dioxide with cyclohexane . Cyclohexane is a convenient substrate because all twelve C-H bonds are equivalent, so mononitration does not give isomers . Catalytic hydrogenation of nitrocyclohexane could be an alternative source of various useful chemicals: cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine .


Molecular Structure Analysis

The molecular structure of Nitrocyclohexane can be represented as [O-]N+C1CCCCC1 . The molecular weight is 129.1570 .


Chemical Reactions Analysis

The catalytic hydrogenation of nitrocyclohexane has been identified as an attractive alternative source of various chemical compounds . The reaction has broad research potential .


Physical And Chemical Properties Analysis

Nitrocyclohexane has a molar mass of 129.159 g·mol−1, a density of 1.061 g/cm3, a melting point of −34 °C, and a boiling point of 205.8 °C .

Scientific Research Applications

Catalytic Hydrogenation Applications

Nitrocyclohexane is a versatile compound in catalytic hydrogenation processes, serving as a precursor for various valuable chemicals. Through catalytic hydrogenation, nitrocyclohexane can be transformed into cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine. Each of these derivatives finds extensive application in modern industry, such as in the production of high-value industrial feedstock like caprolactam, a precursor for nylon. Moreover, the process of catalytic hydrogenation involves the use of different catalysts, including monometallic and bimetallic systems, to optimize the production of desired products. For instance, using a monometallic copper catalyst leads to the formation of cyclohexanone as the primary product, but with low activity. In contrast, Co/SiO2 demonstrates high activity but results in cyclohexylamine. A bimetallic system, CuCo(3:1)/SiO2, enables efficient production of 100% cyclohexanone under specific conditions, highlighting the importance of catalyst choice in determining the product outcome (Kowalewski et al., 2022) (Kowalewski et al., 2022).

Selective Hydrogenation and Catalyst Design

Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime, a process crucial in industrial chemistry, can be achieved using catalysts designed for specific reactivity. Pt catalysts decorated with TiOx species, for instance, have shown to facilitate the partial reduction of the nitro group to the oxime function, producing cyclohexanone oxime with high selectivity under mild conditions. Understanding the reaction scheme and the role of active sites in the formation of reaction products is critical in catalyst design, enabling chemical modification to increase selectivity to desired products. Such advancements in catalyst design and selectivity optimization play a pivotal role in enhancing the efficiency of chemical production processes (Serna et al., 2009).

Photoredox Catalysis and Environmental Applications

Nitrocyclohexane is also involved in photoredox catalysis, a process that represents a sustainable and environmentally benign approach to chemical synthesis. By harnessing the synergistic effects of visible light irradiation and specific photocatalysts, nitro compounds like nitrocyclohexane can be smoothly reduced to their corresponding oximes. This method, when combined with classical Beckmann rearrangement, enables access to high-value industrial feedstock such as caprolactam from simple precursors like nitrocyclohexane. The mild conditions and minimal environmental impact of this protocol make it an attractive approach for industrial applications (Cai et al., 2013).

Safety And Hazards

Nitrocyclohexane is highly flammable and a strong oxidizing agent . It is listed as an extremely hazardous substance by the Emergency Planning and Community Right-to-Know Act, and the NOAA warns that it can be explosive .

Future Directions

The possibility of direct synthesis via selective hydrogenation of nitrocyclohexane seems to be an excellent alternative . A thorough literature review shows broad research potential in this topic . The state of the art on nitrocyclohexane hydrogenation under batch and flow conditions and possible directions for further studies in this topic have been presented .

properties

IUPAC Name

nitrocyclohexane
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InChI

InChI=1S/C6H11NO2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
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InChI Key

NJNQUTDUIPVROZ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)[N+](=O)[O-]
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Molecular Formula

C6H11NO2
Record name NITROCYCLOHEXANE
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DSSTOX Substance ID

DTXSID6061529
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Molecular Weight

129.16 g/mol
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Physical Description

Nitrocyclohexane is a colorless liquid. (EPA, 1998), Colorless liquid; [CAMEO] Pale yellow liquid; [MSDSonline]
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Boiling Point

401.9 °F at 768 mmHg (EPA, 1998), 205.5 °C at 768 mm Hg
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Solubility

Sol in alcohol, ligroin
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Density

1.061 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0610 at 20 °C/4 °C
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Product Name

Nitrocyclohexane

CAS RN

1122-60-7
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Melting Point

-29 °F (EPA, 1998), Freezing point: -34 °C
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Synthesis routes and methods I

Procedure details

Essentially the same manufacturing setup discussed above for propane nitration is used to nitrate cyclohexane and obtain nitrocyclohexane within product purity specifications. Cyclohexane is nitrated using about 30 weight percent dilute aqueous nitric acid as the nitrating agent at the following process conditions: about 1200 psig reactor pressure, about 220 degrees Celsius reactor temperature, a residence time of about 120 seconds, and a cyclohexane to nitric acid mole ratio of about 2:1. FIG. 3 illustrates an apparatus 300 for synthesizing nitrocyclohexane. A hydrocarbon feedstock 301, comprising cyclohexane, and aqueous nitric acid 302 are introduced into a reactor 303 and react to form a reaction product stream 304. A composition of a typical reaction product stream 304 from the reactor 303 is summarized in Table 3.
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Synthesis routes and methods II

Procedure details

Hereinafter, mainly, the methods of producing adipic acid directly from cyclohexane are mentioned. 1. Chemical Technology 1974(9) disclosed on page 555 - 559 that adipic acid was produced by oxidizing cyclohexane by molecular oxygen under a pressure, at a temperature about 80° - 90° C in the presence of catalyst and initiator in acetic acid. The selectivity rate of adipic acid was 72 - 74%, and conversion rate of cyclohexane was 82 - 88%. 2. Ullmann Encyclopaedia Der Technische Chemie Bd. 3 (1953) disclosed on page 95 that cyclohexane was oxidized by nitric acid under a pressure of 2 - 15 atm at a temperature of 90° - 120° C in about 12 hours to produce adipic acid in an yield about 34% with nitrocyclohexane in an yield about 16%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrocyclohexane
Reactant of Route 2
Nitrocyclohexane
Reactant of Route 3
Nitrocyclohexane
Reactant of Route 4
Nitrocyclohexane
Reactant of Route 5
Nitrocyclohexane
Reactant of Route 6
Nitrocyclohexane

Citations

For This Compound
1,890
Citations
HG Liao, YJ Xiao, HK Zhang, PL Liu, KY You… - Catalysis …, 2012 - Elsevier
… selective hydrogenation of nitrocyclohexane, which exhibits … of partial hydrogenation of nitrocyclohexane to cyclohexanone … catalytic properties in nitrocyclohexane hydrogenation under …
Number of citations: 45 www.sciencedirect.com
M Dutkiewicz - Journal of the Chemical Society, Faraday Transactions …, 1981 - pubs.rsc.org
… system nitrocyclohexane-cyclohexane is of the simplest kind, in which two nitrocyclohexane … interpretation of the nde observed in nitrocyclohexane. In our quantitative description of the …
Number of citations: 15 pubs.rsc.org
G Bakale, EC Gregg, RD McCreary - The Journal of Chemical Physics, 1977 - pubs.aip.org
… The activation energies of electron attachment to nitrocyclohexane and nitrobenzene were measured in c-hexane over the temperature range of 7-45 cC and in both cases were 3.0: 0.3 …
Number of citations: 28 pubs.aip.org
LG Donaruma, DJ Carmody - The Journal of Organic Chemistry, 1957 - ACS Publications
… accounted for as cyclohexyl nitrate and nitrocyclohexane … wavelengths in the infrared than nitrocyclohexane (6.35-6.40 µ) … The ratio of the nitrate to nitrocyclohexane varied with the re…
Number of citations: 46 pubs.acs.org
QD Wang, Y Sun, Z Zhao, Y Zhang, F Zhao, Y Li… - Combustion and …, 2023 - Elsevier
Nitrocyclohexane is an important propellant within the class of nitroalkane based energetic fuels characterized by the nitro functional group. Although several studies were reported on …
Number of citations: 1 www.sciencedirect.com
S Liu, K You, J Jian, Q Luo, P Liu, Q Ai… - Research on Chemical …, 2016 - Springer
… two synthetic routes for nitrocyclohexane. Firstly, … nitrocyclohexane. Secondly, benzene can be completely hydrogenated to cyclohexane, which can be converted into nitrocyclohexane …
Number of citations: 4 link.springer.com
JCD Brand - Journal of the American Chemical Society, 1955 - ACS Publications
… ) and nitrocyclohexane (6.44 µ). Owing to solvent absorption, the analysis for nitrocyclohexane … side-reaction of a transient intermediate and not by direct oxidation of nitrocyclohexane or …
Number of citations: 15 pubs.acs.org
X Wang, N Perret, MA Keane - Applied Catalysis A: General, 2013 - Elsevier
We report the first continuous (gas phase) hydrogenation of nitrocyclohexane over oxide (Al 2 O 3 , TiO 2 , CeO 2 and ZrO 2 ) supported Au catalysts. Thermochemical analysis has …
Number of citations: 33 www.sciencedirect.com
F Yao, S Liu, H Cui, Y Lv, Y Zhang, P Liu… - ACS Sustainable …, 2021 - ACS Publications
Activated carbon supported bimetallic Ni-based catalysts were prepared and applied in the selective hydrogenation of nitrocyclohexane (NCH) to cyclohexanone oxime (CHO). The …
Number of citations: 16 pubs.acs.org
P Yuan, X Liao, H Cui, F Hao, W Xiong, H Luo… - ACS …, 2023 - ACS Publications
In this work, MOF-derived Ni@C catalysts with rich defects were synthesized using a facile thermally decarboxylation-induced defect strategy for nitrocyclohexane (NCH) hydrogenation. …
Number of citations: 3 pubs.acs.org

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